3-Bromo-4-(oxan-4-yloxy)aniline
Description
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Properties
IUPAC Name |
3-bromo-4-(oxan-4-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQGSFNZRGQLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-4-(oxan-4-yloxy)aniline, with the chemical formula CHBrNO and CAS number 1249747-57-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 284.14 g/mol
- Purity Limit : ≥ 95%
- Storage Conditions : Store at 0-8 °C
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular responses and signaling cascades.
Biological Activity
Research into the biological activity of this compound has suggested several potential applications:
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures possess antimicrobial properties. While specific data for this compound is sparse, it may exhibit activity against various bacterial strains.
Anti-inflammatory Effects
Compounds in the same class have demonstrated anti-inflammatory effects in vitro. This suggests that this compound could potentially modulate inflammatory pathways.
Anticancer Potential
Research into related aniline derivatives has shown promise in anticancer applications. The ability of these compounds to interfere with cancer cell proliferation and induce apoptosis could extend to this compound.
Research Findings and Case Studies
While specific case studies on this compound are not extensively documented, related compounds provide insights into its potential applications:
| Compound | Biological Activity | Reference |
|---|---|---|
| 3-Aminophenol Derivatives | Antimicrobial, anticancer | |
| Phenolic Compounds | Anti-inflammatory | |
| Aniline Derivatives | Enzyme inhibition |
Example Study
A study on phenolic compounds indicated that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This could imply a similar effect for this compound, warranting further investigation into its efficacy against these pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
